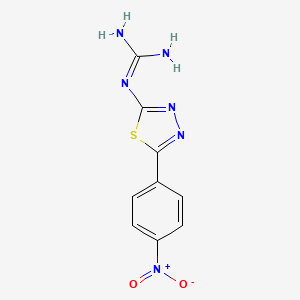
1-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group attached to the thiadiazole ring, which is further linked to a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine typically involves the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate to form 4-(4-nitrophenyl)thiosemicarbazide. This intermediate undergoes a ring closure reaction with carbon disulfide in the presence of potassium hydroxide to yield 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione . The final step involves the guanylation of the thiadiazole derivative using appropriate guanylating agents under mild conditions .
Industrial Production Methods
Industrial production methods for N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to achieve high yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole: This compound shares the thiadiazole core and nitrophenyl group but lacks the guanidine moiety.
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione: Similar in structure but with a thione group instead of a guanidine moiety.
Uniqueness
N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine is unique due to the presence of both the nitrophenyl and guanidine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in chemistry, biology, and medicine .
Propriétés
Numéro CAS |
88541-03-1 |
|---|---|
Formule moléculaire |
C9H8N6O2S |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
2-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,14) |
Clé InChI |
UURJTGKKVSDSGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(S2)N=C(N)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















